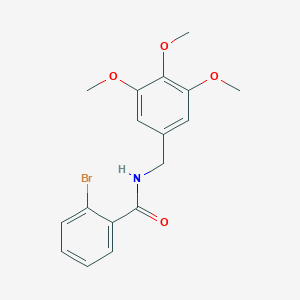![molecular formula C17H18N2O3 B4401695 3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401695.png)
3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate
説明
3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate, also known as DNP-ACP, is a chemical compound that has been widely used in scientific research. It is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupler of oxidative phosphorylation. DNP-ACP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate involves the uncoupling of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This results in a decrease in the efficiency of ATP production and an increase in the metabolic rate. This compound also has the ability to increase the production of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can increase energy expenditure, reduce body fat, improve insulin sensitivity, and lower blood glucose levels. However, it can also have detrimental effects, such as inducing oxidative stress and damaging mitochondrial function. This compound has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate has several advantages as a tool for studying mitochondrial function and energy metabolism. It is a potent uncoupler of oxidative phosphorylation and can be used to increase energy expenditure and decrease the efficiency of ATP production. However, it also has several limitations. This compound is highly toxic and can be lethal at high doses. It also has a short half-life and can rapidly accumulate in tissues, leading to potential toxicity.
将来の方向性
There are several future directions for the study of 3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate. One area of research is the development of safer and more effective uncouplers of oxidative phosphorylation. Another area of research is the use of this compound as a tool for studying mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a therapeutic agent for metabolic disorders and neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a tool to study mitochondrial function and energy metabolism. Its mechanism of action involves the uncoupling of oxidative phosphorylation, and it has been shown to have a wide range of biochemical and physiological effects. While this compound has several advantages as a research tool, it also has limitations and potential toxicity. Future research directions include the development of safer and more effective uncouplers of oxidative phosphorylation and the potential use of this compound as a therapeutic agent for metabolic and neurodegenerative diseases.
科学的研究の応用
3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate has been widely used in scientific research as a tool to study mitochondrial function and energy metabolism. It has been shown to be a potent uncoupler of oxidative phosphorylation, which is the process by which cells generate ATP, the energy currency of the cell. By uncoupling oxidative phosphorylation, this compound can increase the metabolic rate and decrease the efficiency of ATP production, leading to an increase in energy expenditure. This property has made this compound a popular tool for studying obesity, diabetes, and other metabolic disorders.
特性
IUPAC Name |
[3-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)22-16-6-4-5-13(11-16)17(21)18-14-7-9-15(10-8-14)19(2)3/h4-11H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJAPIGTGFRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4401614.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)

![methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4401638.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4401641.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
![1-[4-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4401655.png)

![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4401661.png)
![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)
![N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401677.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4401691.png)
![2-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401703.png)